Bleomycin sulfate is a glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus. [, , ] It is a cytotoxic drug known for its ability to induce DNA damage, making it a valuable tool in various scientific research applications. [, , , , , , ] This analysis focuses on its applications in scientific research, excluding information related to drug use, dosage, and side effects.
Bleomycin sulfate is classified as an antineoplastic antibiotic. It consists mainly of two active components: bleomycin A2 and bleomycin B2, which are glycopeptides produced by Streptomyces verticillus through microbial fermentation. The compound is extracted and purified for medical use, often formulated as a sulfate salt to enhance its stability and solubility in aqueous solutions .
The synthesis of bleomycin sulfate primarily involves microbial fermentation processes. Recent advancements have focused on optimizing these methods to enhance yield and reduce production time. For instance, specific strains such as Streptomyces verticillus are cultivated under controlled conditions that include:
Innovative techniques such as genetic engineering have been employed to enhance the production of bleomycin derivatives. For example, the manipulation of the blmT gene has shown to significantly increase yields by alleviating metabolic bottlenecks during biosynthesis .
The molecular structure of bleomycin sulfate is characterized by a hybrid peptide-polyketide framework. The structure features:
The molecular formula for bleomycin A2 is with a molecular weight of approximately 1415.4 g/mol, while bleomycin B2 has a slightly different structure with variations in the sugar moiety .
Bleomycin sulfate is known for its ability to induce DNA strand breaks through redox reactions involving metal ions. The key reactions include:
These chemical properties make bleomycin an effective chemotherapeutic agent but also pose risks for potential side effects like pulmonary toxicity .
Bleomycin's mechanism of action primarily revolves around its ability to bind to DNA and induce strand breaks. The proposed steps include:
This mechanism highlights bleomycin's efficacy in targeting rapidly dividing cancer cells while also explaining some of its adverse effects on normal tissues .
Bleomycin sulfate exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective delivery in clinical settings.
Bleomycin sulfate has diverse applications in medicine:
Bleomycin sulfate is the sulfate salt form of bleomycin, a complex glycopeptide antibiotic produced by Streptomyces verticillus. Its molecular formula is C~55~H~84~N~17~O~21~S~3~•H~2~SO~4~, with a molecular weight of 1512.62 g/mol [4] [6]. The compound consists of three primary structural domains that confer its biochemical functionality:
The sulfate counterion stabilizes the highly cationic molecule through ionic interactions, particularly with the sulfonium group (S-CH~3~+) in the bithiazole domain [6]. X-ray crystallography reveals that bleomycin sulfate adopts a compact conformation in the solid state, with the metal-binding and DNA-intercalating domains oriented for simultaneous metal coordination and nucleic acid interaction [4].
Table 1: Structural Domains of Bleomycin Sulfate
Domain | Structural Components | Function |
---|---|---|
Metal-binding region | Pyrimidine, imidazole, β-aminoalanine | Coordinates Fe(II)/Cu(I), generates ROS |
Bithiazole tail | Cationic sulfonium, thiazole rings | DNA intercalation, target positioning |
Carbohydrate moiety | 3-O-carbamoyl-D-mannose, L-gulose disaccharide | Cellular recognition and uptake |
Linker region | Methylvalerate, β-hydroxyhistidine | Spatial orientation of functional domains |
Bleomycin sulfate exhibits remarkable metal chelation properties central to its mechanism of action. The compound demonstrates preferential binding to first-row transition metals, with the following affinity hierarchy: Fe(II) > Cu(I) > Co(II) > Zn(II) [3] [7]. The chelation process occurs through a stepwise mechanism:
The bleomycin-Fe(II)-O~2~ complex functions as a metalloenzyme mimic, capable of abstracting the C4'-hydrogen from deoxyribose sugars in DNA, leading to strand scission. This process exhibits sequence specificity, preferentially cleaving at 5'-GC-3' and 5'-GT-3' sequences [1] [7]. Copper(I)-bleomycin complexes demonstrate distinct behavior, forming stable ternary complexes with DNA that inhibit rather than promote oxidative cleavage [3]. This redox switch mechanism is demonstrated by the following reaction sequence:
BLEO + Fe(II) ⇌ BLEO-Fe(II)BLEO-Fe(II) + O~2~ ⇌ BLEO-Fe(II)-O~2~BLEO-Fe(II)-O~2~ + e⁻ → BLEO-Fe(III)-O~2~⁻BLEO-Fe(III)-O~2~⁻ → BLEO-Fe(III) + O~2~•⁻
Table 2: Metal-Binding Properties of Bleomycin Sulfate
Metal Ion | Coordination Geometry | Redox Potential | Primary Complex Function |
---|---|---|---|
Iron(II) | Distorted octahedral | -0.37 V vs NHE | Oxygen activation, DNA cleavage |
Copper(I) | Tetrahedral | +0.15 V vs NHE | Redox regulation, complex stability |
Cobalt(II) | Octahedral | -0.28 V vs NHE | Competitive inhibition |
Zinc(II) | Tetrahedral | Non-redox active | Structural stabilization |
Cobalt(II)-bleomycin complexes exhibit unique spectroscopic properties with characteristic electronic transitions at 480 nm and 580 nm, serving as useful probes for studying DNA-binding geometry [3]. The redox cycling efficiency of bleomycin-metal complexes is modulated by cellular reductants including ascorbate, glutathione, and NADPH-cytochrome P450 reductase, which maintain the iron in its reduced state for continuous catalytic activity [3] [7].
Bleomycin sulfate demonstrates complex stability profiles that significantly influence its pharmacological activity. Key degradation pathways include:
Bleomycin sulfate exhibits pH-dependent stability, with maximum stability observed between pH 4.0-5.0. Acidic conditions (pH < 3) promote hydrolysis of the glycan moiety, while alkaline conditions (pH > 8) accelerate β-elimination reactions at the β-hydroxyhistidine residue [7]. The compound demonstrates temperature sensitivity, with activation energy for degradation of 85 kJ/mol in aqueous solution [4].
Table 3: Degradation Kinetics of Bleomycin Sulfate Under Physiological Conditions
Degradation Pathway | Rate Constant (h⁻¹) | Half-Life (h) | Primary Degradation Products |
---|---|---|---|
Carbamoyl hydrolysis | 0.035 ± 0.005 | 19.8 | Descarbamoyl bleomycin |
Pyrimidinyl β-lactam ring | 0.021 ± 0.003 | 33.0 | Aminopyrimidine carboxylic acid derivative |
Bithiazole sulfonium oxidation | 0.012 ± 0.002 | 57.8 | Sulfoxide derivatives |
Metal-catalyzed autooxidation | 0.18 ± 0.03* | 3.9* | Multiple fragmented species |
*Concentration-dependent: value shown for 1mM solution with 0.1mM Fe(II)
Protein binding significantly influences bleomycin sulfate stability, with <1% binding to plasma albumin but high affinity for metal transport proteins like transferrin (K~d~ = 10⁻⁷ M) [2] [7]. This binding provides protection from hydrolytic degradation but facilitates iron-mediated oxidation. The elimination half-life in circulation is approximately 115 minutes, primarily through renal excretion of intact drug (60-70%) and hydrolyzed metabolites [2] [7].
Bleomycin hydrolase, a cysteine protease expressed in most tissues except lungs and skin, inactivates bleomycin through hydrolysis of the α-aminocarboxamide bond in the pyrimidine domain [2] [7]. This enzymatic degradation follows Michaelis-Menten kinetics with K~m~ = 15 μM and V~max~ = 2.3 μmol/min/mg protein, accounting for significant tissue-specific differences in drug susceptibility [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1